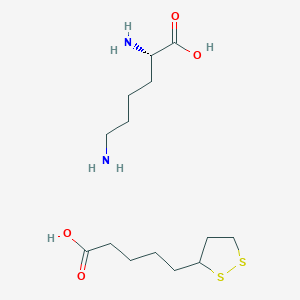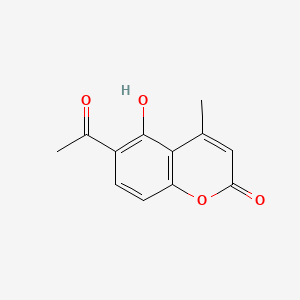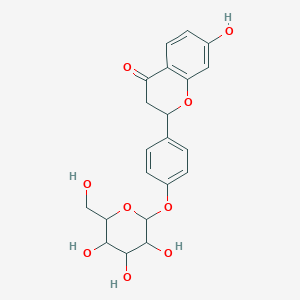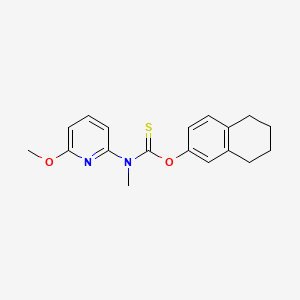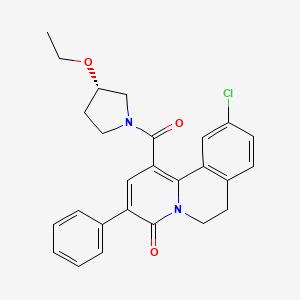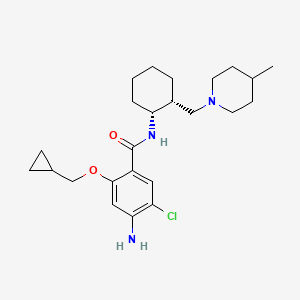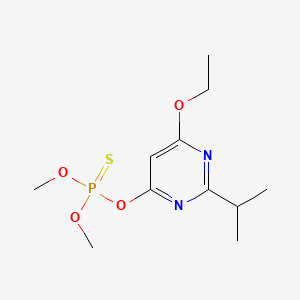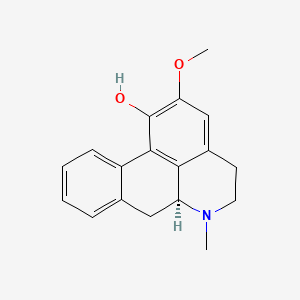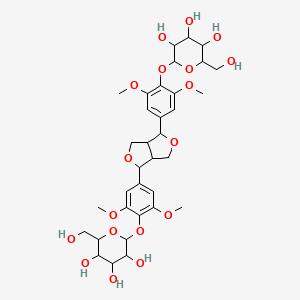
LL-P880β
描述
7-羟基Pestalotioprolide是一种来自内生真菌Pestalotiopsis的次生代谢产物。 这种化合物属于Pestalotiopsis属产生的多种生物活性天然产物,因其在药物发现和生物技术应用中的潜力而备受关注 .
科学研究应用
7-羟基Pestalotioprolide具有广泛的科学研究应用,包括:
化学: 用作研究不对称合成和反应机理的模型化合物。
生物学: 研究其在真菌代谢和与寄主植物相互作用中的作用。
医学: 研究其潜在的抗癌、抗真菌和抗菌特性。
作用机制
7-羟基Pestalotioprolide的作用机制涉及其与特定分子靶标和途径的相互作用。已知其作为赤霉素协同剂,增强赤霉素在植物生长调节中的作用。 该化合物的生物活性归因于其调节各种生化途径的能力,尽管确切的分子靶标仍在研究中 .
类似化合物:
Pestalotioprolide D、E和F: 这些化合物与7-羟基Pestalotioprolide在结构上具有相似性,并对各种细胞系表现出显着的细胞毒性.
独特性: 7-羟基Pestalotioprolide因其作为赤霉素协同剂的特定生物活性及其结构复杂性而独一无二。
生化分析
Biochemical Properties
It has been found that the stereochemistry of LL-P880beta plays a significant role in its biochemical activity . The compound interacts with various biomolecules, and the nature of these interactions is largely dependent on the stereochemistry at specific positions on the side chain of the compound .
Molecular Mechanism
It is known that the compound’s structure-activity relationship has been studied, indicating that it interacts with biomolecules in a manner dependent on its stereochemistry . Specific details about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not currently available.
准备方法
合成路线和反应条件: 7-羟基Pestalotioprolide的合成可以通过一系列不对称全合成步骤实现。一种值得注意的方法是使用® -环氧丙醇作为起始材料。 该过程包括催化不对称Mukaiyama醛醇缩合反应、杂环Diels-Alder反应和Mitsunobu反转,以生产所有四种手性Pestalotioprolide非对映异构体 .
化学反应分析
反应类型: 7-羟基Pestalotioprolide经历各种化学反应,包括:
氧化: 该反应可以引入额外的羟基或将羟基转化为羰基。
还原: 该反应可以将羰基还原为羟基。
取代: 该反应可以将一个官能团替换为另一个官能团,例如卤化或烷基化。
常用试剂和条件:
氧化: 高锰酸钾或三氧化铬等试剂。
还原: 硼氢化钠或氢化铝锂等试剂。
取代: 卤素(氯、溴)或卤代烷等试剂。
主要形成的产物: 这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可以生成酮或醛,而还原可以生成醇 .
相似化合物的比较
Pestalotioprolide D, E, and F: These compounds share structural similarities with 7-Hydroxy Pestalotin and exhibit significant cytotoxicity against various cell lines.
Taxol: Another secondary metabolite from Pestalotiopsis, known for its anticancer properties.
Uniqueness: 7-Hydroxy Pestalotin is unique due to its specific bioactivity as a gibberellin synergist and its structural complexity.
属性
IUPAC Name |
2-(1,2-dihydroxypentyl)-4-methoxy-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-3-4-8(12)11(14)9-5-7(15-2)6-10(13)16-9/h6,8-9,11-12,14H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHOHANRUSKHKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C1CC(=CC(=O)O1)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90961474 | |
| Record name | 6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41164-59-4 | |
| Record name | LL P880 beta | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041164594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




